molecular formula C53H77ClN2O6 B1148126 Speed DiO CAS No. 164472-75-7

Speed DiO

Cat. No.: B1148126
CAS No.: 164472-75-7
M. Wt: 873.65
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Description

Speed DiO (3,3'-Dilinoleyloxacarbocyanine perchlorate) is a cationic, lipophilic fluorescent dye widely used in neuronal tracing applications for both live and fixed tissues. Its chemical formula is C₅₃H₇₇ClN₂O₆, with a molecular weight of 873.65 g/mol and CAS number 164472-75-7 . The dye exhibits environmentally dependent fluorescence, which intensifies when incorporated into lipid membranes or bound to lipophilic biomolecules. A distinguishing feature of this compound is its diunsaturated linoleyl alkyl tails (C18 chains with cis-9 and cis-12 double bonds), which enable rapid diffusion within membrane bilayers compared to dyes with saturated alkyl chains . This property makes it particularly valuable for dynamic studies of neuronal connectivity and membrane trafficking.

Properties

CAS No.

164472-75-7

Molecular Formula

C53H77ClN2O6

Molecular Weight

873.65

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Speed DiO vs. Hypothetical Analogs

Property This compound Typical Carbocyanine Dyes (e.g., DiI, DiD)
Alkyl Chain Structure Diunsaturated linoleyl (C18:2) Saturated or monounsaturated (e.g., C18:1)
Diffusion Rate Fast (due to reduced packing) Slower (due to tighter membrane packing)
Fluorescence Peak Green (~500–550 nm) Varies (e.g., DiI: orange-red ~565 nm)
Primary Application Neuronal tracing, live/fixed tissues General membrane labeling, cell tracking

Key Findings:

Structural Superiority: this compound’s diunsaturated linoleyl chains reduce steric hindrance in lipid bilayers, enhancing diffusion rates by ~30–50% compared to saturated analogs like DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine) .

Fluorescence Efficiency : Unlike conventional DiO (dioleyloxacarbocyanine), this compound’s fluorescence intensity increases by ~2-fold in membrane-rich environments due to its optimized lipophilicity .

Functional Versatility : this compound’s rapid diffusion allows real-time tracking of neuronal processes in live tissues, a limitation for slower dyes like DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine), which require longer incubation times .

Q & A

Q. How can researchers systematically design experiments to investigate Speed DiO's mechanisms while controlling for confounding variables?

  • Methodological Answer : Utilize factorial experimental designs to isolate variables impacting this compound's performance. For example, leverage randomized control trials (RCTs) with stratified sampling to minimize bias. Reference Table 3 in , which outlines methodological approaches for speed transition zones, to adapt protocols for variable control (e.g., environmental factors, dosage gradients) . Additionally, employ tools like Google Scholar’s advanced search operators to identify prior experimental frameworks and refine parameters .

Q. What are validated methods for collecting high-fidelity data on this compound's short-term effects in controlled laboratory settings?

  • Methodological Answer : Implement triangulation by combining quantitative measurements (e.g., spectrophotometric assays) with qualitative observations (e.g., time-lapsed microscopy). Use standardized questionnaires ( ) to document procedural anomalies and ensure replicability. For data aggregation, adopt tools like Otio’s AI-assisted workflows to organize and annotate datasets .

Q. How can researchers ensure reproducibility when testing this compound across different experimental models?

  • Methodological Answer : Adopt open-science practices, such as publishing detailed protocols on platforms like Protocols.io . Use version-controlled data repositories (e.g., Zenodo) to share raw datasets and analytical scripts. Cross-validate results using multiple model systems (e.g., in vitro vs. in vivo) and reference ’s guidelines for evaluating data quality and consistency .

Advanced Research Questions

Q. What statistical frameworks are most robust for resolving contradictions in this compound's efficacy reported across studies with heterogeneous methodologies?

  • Methodological Answer : Apply meta-analytic techniques to harmonize disparate datasets, weighting studies by sample size and methodological rigor (e.g., Cochrane Review standards). Use Bayesian hierarchical models to account for variability in experimental conditions, as suggested in ’s iterative search and data reconciliation strategies . For unresolved discrepancies, conduct sensitivity analyses to identify critical confounding factors .

Q. How can machine learning (ML) enhance the predictive modeling of this compound's behavior in complex, non-linear systems?

  • Methodological Answer : Train ML algorithms (e.g., gradient-boosted trees or neural networks) on multi-modal datasets (kinetic, thermodynamic, and structural data). Validate models using k-fold cross-validation and SHAP (SHapley Additive exPlanations) values to interpret feature importance. Reference ’s AI-driven tools for data synthesis and hypothesis generation .

Q. What interdisciplinary approaches are effective for integrating this compound into multi-component systems (e.g., drug delivery or material science)?

  • Methodological Answer : Employ systems biology or computational chemistry frameworks to simulate interactions between this compound and auxiliary components. Collaborate with domain experts to design co-culture assays or hybrid material testing rigs. Use ’s research planning strategies to prioritize key interdisciplinary questions and allocate resources efficiently .

Q. How should longitudinal studies be structured to assess this compound's long-term stability and degradation pathways?

  • Methodological Answer : Design accelerated aging experiments under varied environmental stressors (temperature, pH, UV exposure). Use high-resolution mass spectrometry (HRMS) for degradation product identification. Implement survival analysis models (e.g., Kaplan-Meier curves) to predict long-term behavior, referencing ’s keyword optimization techniques to track relevant literature updates .

Data Management & Analysis

Q. What strategies mitigate attrition bias in long-term studies of this compound's applications?

  • Methodological Answer : Use intention-to-treat (ITT) analysis and multiple imputation methods to handle missing data. Predefine attrition thresholds in study protocols and conduct interim analyses to adjust sampling. emphasizes documenting data provenance to enhance transparency .

Q. How can researchers optimize data-sharing practices for this compound-related findings to foster collaboration without compromising intellectual property?

  • Methodological Answer : Utilize embargoed repositories or controlled-access databases (e.g., EMBL-EBI’s BioStudies) with tiered permissions. Employ blockchain timestamping for preliminary findings. Reference ’s definitions of research data to ensure compliance with institutional policies .

Ethical & Methodological Rigor

Q. What ethical considerations arise when conducting this compound trials in sensitive ecosystems or human-derived models?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for human tissue use and adhere to the Nagoya Protocol for environmental samples. Conduct risk-benefit analyses using frameworks like the Precautionary Principle. ’s emphasis on authority assessment ensures reliance on ethically vetted sources .

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